

Key literature on 4-Methylbenzyl isocyanate synthesis and use

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Compound of Interest

Compound Name: 4-Methylbenzyl isocyanate

Cat. No.: B1273037

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An In-depth Technical Guide to the Synthesis and Use of **4-Methylbenzyl Isocyanate**

For researchers, scientists, and professionals in drug development, **4-Methylbenzyl isocyanate** (C_9H_9NO) is a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

4-Methylbenzyl isocyanate is a reactive organic compound featuring an isocyanate functional group attached to a 4-methylbenzyl moiety. This structure allows it to readily participate in nucleophilic addition reactions, making it a versatile intermediate in the synthesis of a wide range of derivatives.

Table 1: Physical and Chemical Properties of **4-Methylbenzyl Isocyanate**

Property	Value	Reference
CAS Number	56651-57-1	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Appearance	White powder	[2]
Purity	99%	[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Methylbenzyl Isocyanate**

Carbon Atom	Chemical Shift (ppm)
Isocyanate (N=C=O)	128.1
Methylene (-CH ₂ -)	45.2
Quaternary Aromatic (C-CH ₃)	138.2
Quaternary Aromatic (C-CH ₂)	130.2
Aromatic (CH)	129.8
Aromatic (CH)	127.9
Methyl (-CH ₃)	21.2
(Data predicted using a computational algorithm).[3]	

The infrared spectrum of an isocyanate is characterized by a strong, sharp absorption band for the asymmetric stretching vibration of the -N=C=O group, typically appearing around 2270 cm⁻¹. [4]

Synthesis of 4-Methylbenzyl Isocyanate

A common and effective method for the synthesis of **4-Methylbenzyl isocyanate** is the reaction of a 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide, with an alkali metal cyanate in an aprotic organic solvent.

General Experimental Protocol: Synthesis from 4-Methylbenzyl Halide

This protocol is adapted from a general method for the preparation of substituted benzyl isocyanates.^[5]

Materials:

- 4-Methylbenzyl chloride (or bromide)
- Sodium cyanate (or potassium cyanate)
- Anhydrous aprotic solvent (e.g., ethyl acetate, acetonitrile, or dimethylformamide)
- Catalyst (e.g., zinc chloride, tin(IV) chloride) (optional, but may improve reaction rate and yield)

Procedure:

- In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the anhydrous aprotic solvent, alkali metal cyanate, and catalyst (if used). The molar ratio of the 4-methylbenzyl halide to the alkali metal cyanate typically ranges from 1:1 to 1:2.^[5]
- Heat the mixture to a temperature between 50°C and 100°C with vigorous stirring.
- Slowly add the 4-methylbenzyl halide to the reaction mixture.
- Maintain the reaction at the elevated temperature for several hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts (alkali metal halide).
- Remove the solvent from the filtrate under reduced pressure.
- The crude **4-Methylbenzyl isocyanate** can be purified by vacuum distillation.

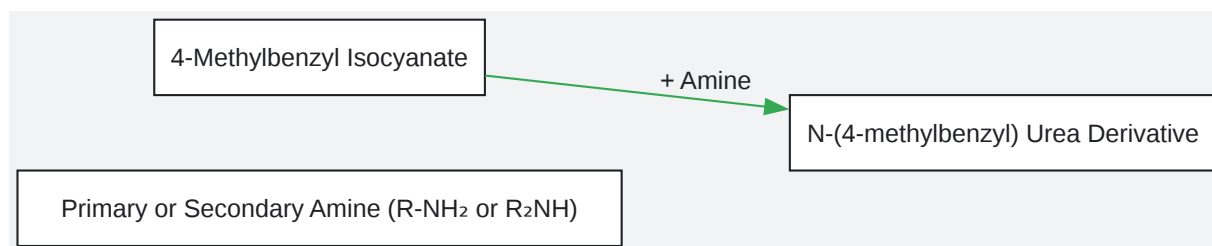
A yield of approximately 85% has been reported for the synthesis of the closely related benzyl isocyanate using a similar procedure.

Applications in Organic Synthesis

The primary utility of **4-Methylbenzyl isocyanate** lies in its reactivity towards nucleophiles, leading to the formation of substituted ureas and carbamates. These derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.

Synthesis of N,N'-Disubstituted Ureas

4-Methylbenzyl isocyanate readily reacts with primary and secondary amines to form N-(4-methylbenzyl) ureas. This reaction is typically carried out in an inert solvent at room temperature and does not require a catalyst.



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Caption: Reaction of **4-Methylbenzyl isocyanate** with an amine to form a urea derivative.

General Experimental Protocol: Synthesis of N-(4-methylbenzyl) Ureas

Materials:

- **4-Methylbenzyl isocyanate**
- Primary or secondary amine
- Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide)

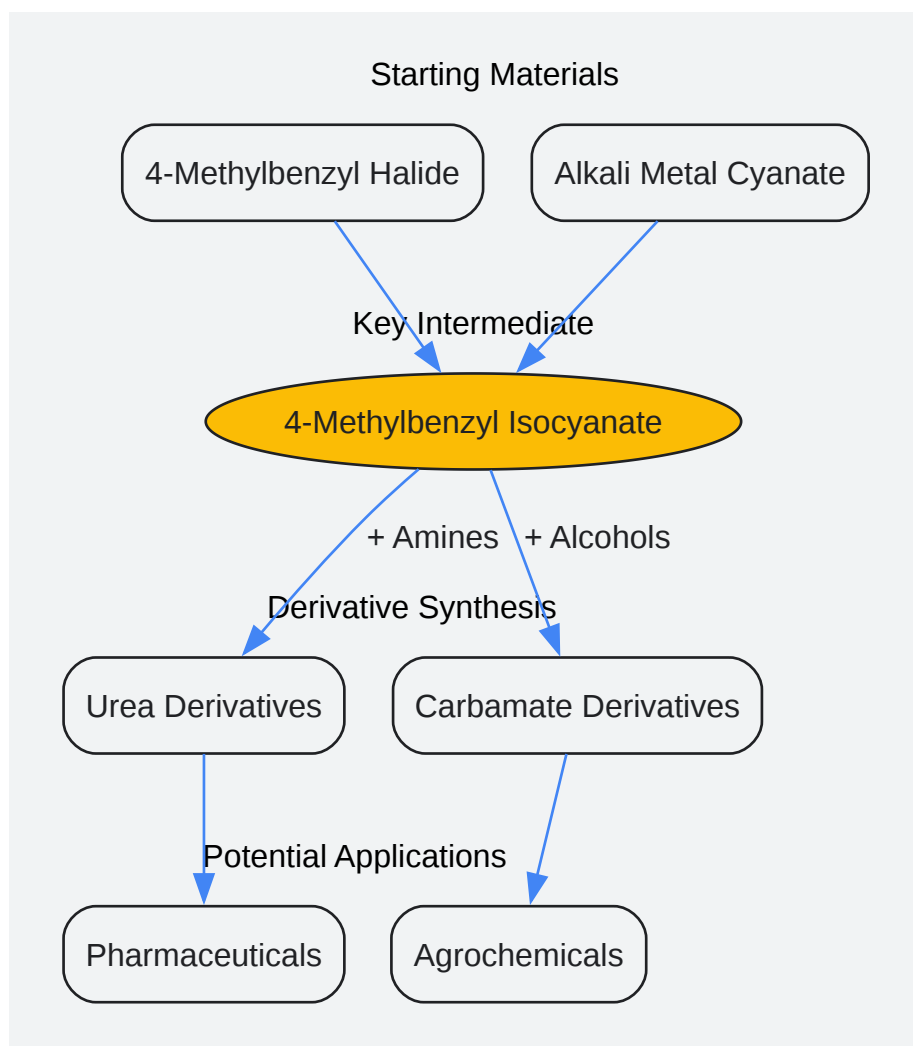
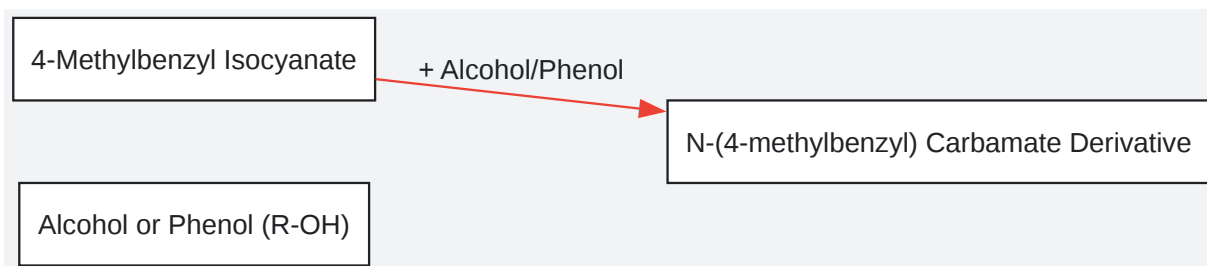
Procedure:

- Dissolve the amine in the anhydrous solvent in a reaction vessel.
- Add an equimolar amount of **4-Methylbenzyl isocyanate** to the solution at room temperature with stirring.
- Continue stirring for a period ranging from a few minutes to several hours, monitoring the reaction by TLC.
- If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude urea derivative can be purified by recrystallization or column chromatography.

A variety of N-aryl-N'-[(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and shown to possess antiproliferative activities against several cancer cell lines.[6] This highlights the potential of using **4-methylbenzyl isocyanate** in the development of novel therapeutic agents.

Synthesis of Carbamates

The reaction of **4-Methylbenzyl isocyanate** with alcohols or phenols yields carbamate derivatives. This reaction is often catalyzed by a tertiary amine or an organometallic compound.



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